molecular formula C20H20FN3O3S2 B2720106 (E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide CAS No. 941962-18-1

(E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide

Cat. No. B2720106
CAS RN: 941962-18-1
M. Wt: 433.52
InChI Key: ASXAGHFNGQAVGH-LSDHQDQOSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfonyl group, a thiazole ring, and a piperidine ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, sulfonyl fluorides, which are part of the compound, can be produced through direct fluorosulfonylation with fluorosulfonyl radicals . Thiazole derivatives can be synthesized through various methods, including reactions involving organosulfur compounds .


Molecular Structure Analysis

The compound’s structure includes a thiazole ring, which is a type of heterocyclic aromatic ring with sulfur and nitrogen atoms . The fluorophenyl group is a phenyl ring with a fluorine atom attached, and the sulfonyl group consists of a sulfur atom bonded to two oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorophenyl and sulfonyl groups could influence properties like polarity, solubility, and reactivity .

Scientific Research Applications

Catalysis and Late-Stage Functionalization (LSF)

Sulfonyl fluorides serve as activating agents in catalytic reactions. For instance, 4-fluorobenzenesulfonyl chloride (a related compound) has been used for direct phenol deoxymethylation under metal catalysis. LSF strategies benefit from the compound’s mild conditions, functional group tolerance, and chemoselectivity. Gram-scale syntheses and orthogonal experiments demonstrate its utility .

Photocatalytic Reactions

Researchers have explored the compound’s reactivity in light-induced [2 + 2] cycloadditions. By combining it with pyridones or isoquinolones, they create unique cyclobutane-fused structures. These synthetic methodologies expand the toolbox for constructing complex molecules in organic chemistry .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the presence of the fluorophenyl and sulfonyl groups, it could be of interest in the fields of organic synthesis, chemical biology, drug discovery, and materials science .

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-23-17-4-2-3-5-18(17)28-20(23)22-19(25)14-10-12-24(13-11-14)29(26,27)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXAGHFNGQAVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide

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